molecular formula C21H22FN5O3S B11232758 4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-fluoro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11232758
M. Wt: 443.5 g/mol
InChI Key: FMDRWNGKDNGQSB-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a sulfonamide group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the final coupling with the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives, such as:

  • 4-AMINO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
  • 4-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

4-FLUORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets.

Properties

Molecular Formula

C21H22FN5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

4-fluoro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22FN5O3S/c1-15-14-20(27-10-12-30-13-11-27)25-21(23-15)24-17-4-6-18(7-5-17)26-31(28,29)19-8-2-16(22)3-9-19/h2-9,14,26H,10-13H2,1H3,(H,23,24,25)

InChI Key

FMDRWNGKDNGQSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

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